
Dutogliptin Tartrate in Myocardial Infarction: A
Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dutogliptin Tartrate

Cat. No.: B1670995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The landscape of post-myocardial infarction (MI) therapy is continually evolving, with a growing

interest in harnessing the body's own regenerative capabilities. Dipeptidyl peptidase-4 (DPP-4)

inhibitors, a class of drugs primarily used for type 2 diabetes, have garnered attention for their

potential cardioprotective effects. This guide provides a detailed comparison of the clinical trial

outcomes for Dutogliptin Tartrate in the context of MI, alongside other prominent DPP-4

inhibitors. We present a comprehensive analysis of experimental data, detailed methodologies,

and the underlying signaling pathways to offer a valuable resource for the scientific community.

Comparative Analysis of Clinical Trial Outcomes
The primary clinical investigation into Dutogliptin Tartrate for MI is the Phase 2 REC-DUT-002

trial. This study evaluated Dutogliptin in combination with Filgrastim (G-CSF) against a placebo

in patients with ST-elevation myocardial infarction (STEMI). While the trial was terminated early

due to the COVID-19 pandemic, the available data provides initial insights into its safety and

efficacy.

For a comprehensive comparison, we have summarized the outcomes of the REC-DUT-002

trial alongside major cardiovascular outcome trials (CVOTs) of other DPP-4 inhibitors. It is

crucial to note that the primary objective of most comparator trials was to establish
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cardiovascular safety in patients with type 2 diabetes, a different patient population and primary

endpoint than the REC-DUT-002 trial, which focused on cardiac regeneration post-MI.
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Trial Drug
Patient

Population

Primary

Endpoint

Key

Myocardial

Infarction

Related

Outcomes

Heart Failure

Hospitalizati

on

REC-DUT-

002

Dutogliptin +

G-CSF

STEMI

patients with

LVEF ≤ 45%

Safety and

tolerability

No significant

difference in

change in

LVEF (+5.9%

vs +5.7%

placebo) or

LV-EDV

(+15.7 mL vs

+13.7 mL

placebo) from

baseline to

90 days.[1]

Not reported

as a primary

or secondary

outcome.

TECOS Sitagliptin

Type 2

diabetes and

established

cardiovascula

r disease

Composite of

CV death,

nonfatal MI,

nonfatal

stroke, or

unstable

angina

Hazard Ratio

(HR) for

nonfatal MI:

0.95 (95% CI,

0.81-1.11).[2]

HR: 1.00

(95% CI,

0.83-1.20).[3]

[4]

SAVOR-TIMI

53
Saxagliptin

Type 2

diabetes and

a history of,

or risk for,

cardiovascula

r events

Composite of

CV death,

nonfatal MI,

or nonfatal

ischemic

stroke

HR for MI:

0.95 (95% CI,

0.80-1.12).

HR: 1.27

(95% CI,

1.07-1.51).[5]

[6]

EXAMINE Alogliptin Type 2

diabetes and

a recent

acute

Composite of

CV death,

nonfatal MI,

or nonfatal

stroke

HR for

nonfatal MI:

0.96 (95% CI,

1.16 upper

HR: 1.19

(95% CI,

0.90-1.58).[9]
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coronary

syndrome

boundary).[7]

[8]

CARMELINA Linagliptin

Type 2

diabetes with

high

cardiovascula

r and renal

risk

Composite of

CV death,

nonfatal MI,

or nonfatal

stroke

HR for MI:

1.02 (95% CI,

0.89-1.17).

[10]

HR: 0.90

(95% CI,

0.74-1.08).

[11]

Vildagliptin

Study
Vildagliptin

Type 2

diabetes after

acute

coronary

syndrome or

ischemic

stroke

Composite of

CV death,

non-fatal MI,

and non-fatal

stroke

HR for non-

fatal MI: 0.79

(95% CI,

0.46-1.36).

[12][13]

HR for

hospitalizatio

n for HF: 1.04

(95% CI,

0.57-1.88).

[13]

Experimental Protocols
A clear understanding of the methodologies employed in these clinical trials is essential for a

critical appraisal of their outcomes.

REC-DUT-002 (Dutogliptin)
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[1]

[14]

Inclusion Criteria: Patients aged 18-85 years with a diagnosis of STEMI who underwent

successful percutaneous coronary intervention (PCI) with stenting, and had a left ventricular

ejection fraction (LVEF) of ≤ 45% within 36 hours post-stent placement.[1]

Intervention:

Treatment Group: Dutogliptin 60 mg administered by twice-daily subcutaneous injection

for 14 days, in combination with Filgrastim (G-CSF) at a dose of 10 µg/kg administered

subcutaneously daily for 5 days.[15]
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Control Group: Matching placebo.[15]

Primary Outcome Measures: To evaluate the safety and tolerability of Dutogliptin in

combination with Filgrastim.

Secondary Outcome Measures: To assess the preliminary efficacy on cardiac function as

determined by cardiac magnetic resonance imaging (cMRI), including changes in LVEF and

left ventricular end-diastolic volume (LV-EDV).[1]

Comparator DPP-4 Inhibitor Trials
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Trial Inclusion Criteria Intervention Primary Endpoint

TECOS (Sitagliptin)

Patients with type 2

diabetes and a history

of cardiovascular

disease, with an

HbA1c between 6.5%

and 8.0%.[16]

Sitagliptin (100 mg or

50 mg daily based on

renal function) or

placebo, added to

usual care.[17]

Composite of

cardiovascular death,

nonfatal myocardial

infarction, nonfatal

stroke, or

hospitalization for

unstable angina.[7]

SAVOR-TIMI 53

(Saxagliptin)

Patients with type 2

diabetes and a history

of, or at high risk for,

cardiovascular events.

[4]

Saxagliptin (5 mg or

2.5 mg daily based on

renal function) or

placebo.[4]

Composite of

cardiovascular death,

nonfatal myocardial

infarction, or nonfatal

ischemic stroke.[4]

EXAMINE (Alogliptin)

Patients with type 2

diabetes and an acute

coronary syndrome

(MI or unstable

angina) within the

previous 15 to 90

days.[5][7][8]

Alogliptin (dose

adjusted for renal

function) or placebo,

in addition to standard

care.[5]

Composite of death

from cardiovascular

causes, nonfatal

myocardial infarction,

or nonfatal stroke.[7]

[8]

CARMELINA

(Linagliptin)

Adults with type 2

diabetes, HbA1c of

6.5% to 10.0%, and

high cardiovascular

and renal risk.[1][15]

[18]

Linagliptin (5 mg once

daily) or placebo,

added to usual care.

[18][19]

Time to first

occurrence of the

composite of CV

death, nonfatal

myocardial infarction,

or nonfatal stroke.[1]

[15]

CAROLINA

(Linagliptin)

Patients with type 2

diabetes and elevated

cardiovascular risk

(established CV

disease, multiple risk

factors, or age ≥70).

[20]

Linagliptin 5 mg daily

versus glimepiride 1-4

mg daily.[21]

Non-inferiority of

linagliptin to

glimepiride for the

composite of CV

death, non-fatal MI, or

non-fatal stroke.
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Vildagliptin Study

Patients with type 2

diabetes with an acute

coronary syndrome or

acute ischemic stroke

within the previous 3

months.[8][22]

Vildagliptin versus a

propensity score-

matched control

group.[22]

Composite of

cardiovascular death,

non-fatal myocardial

infarction, and non-

fatal stroke.[8][22]

Signaling Pathways in Cardioprotection
The potential cardioprotective effects of DPP-4 inhibitors are believed to be mediated, in part,

through the Stromal Cell-Derived Factor-1α (SDF-1α) and its receptor CXCR4 signaling axis.

DPP-4 is an enzyme that degrades SDF-1α. By inhibiting DPP-4, Dutogliptin increases the

local concentration of SDF-1α in the ischemic myocardium.

SDF-1α plays a crucial role in tissue repair and regeneration by promoting the homing of

progenitor cells to the site of injury. The binding of SDF-1α to its receptor, CXCR4, on

cardiomyocytes and progenitor cells activates several downstream signaling pathways that

contribute to cell survival, angiogenesis, and reduced inflammation.
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Signaling pathway of DPP-4 inhibition in myocardial infarction.
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Experimental Workflow
The REC-DUT-002 trial followed a structured workflow from patient screening to final analysis.

This diagram illustrates the key stages of the clinical trial process.
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Experimental workflow of the REC-DUT-002 clinical trial.
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Conclusion
The REC-DUT-002 trial provides the initial clinical data for Dutogliptin Tartrate in combination

with G-CSF for post-MI cardiac regeneration. While the study did not demonstrate a significant

improvement in LVEF or LV-EDV compared to placebo, it established a favorable safety profile.

In the broader context of DPP-4 inhibitors, large cardiovascular outcome trials have

consistently shown a neutral effect on major adverse cardiovascular events, including

myocardial infarction, in patients with type 2 diabetes.

The unique approach of combining a DPP-4 inhibitor with a stem cell mobilizing agent like G-

CSF, as explored with Dutogliptin, represents a novel therapeutic strategy. The planned Phase

3 HEAL-MI trial will be crucial in determining the clinical efficacy of this combination therapy in

improving outcomes for patients after a myocardial infarction. For researchers and drug

development professionals, the ongoing investigation into Dutogliptin underscores the

continued interest in harnessing and augmenting the body's endogenous repair mechanisms in

the setting of cardiovascular disease.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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